

An In-depth Technical Guide to the Microbiome of Raw *Butyrospermum parkii* Kernels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BUTYROSPERMUM PARKII*
(SHEA BUTTER)

Cat. No.: B1170781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrospermum parkii, commonly known as the shea tree, produces kernels that are the source of shea butter, a valuable commodity in the cosmetic, pharmaceutical, and food industries. The quality of shea butter is intrinsically linked to the condition of the raw kernels, which can be significantly influenced by their resident microbial communities. This technical guide provides a comprehensive overview of the current understanding of the microbiome of raw *Butyrospermum parkii* kernels, with a focus on the microbial diversity, methodologies for its investigation, and potential implications for quality and safety. While modern culture-independent sequencing methods have yet to be extensively applied to this specific niche, this guide synthesizes the available data from culture-based studies to provide a foundational understanding for future research and development.

Microbial Diversity of Raw *Butyrospermum parkii* Kernels

Studies on the microbiome of raw shea kernels have primarily focused on identifying fungal and bacterial species through traditional culture-based techniques. These microorganisms can be introduced to the kernels through various means, including cracks in the nut, insect activity, environmental exposure during drying, and storage conditions. The pH of the kernels, typically

between 5.8 and 6.0, and moisture content ranging from 4.76% to 10%, create a favorable environment for microbial growth[1].

Fungal Communities

Fungal contamination is a significant concern in shea kernel processing, as some species can cause deterioration and produce mycotoxins, such as aflatoxins. The most frequently isolated fungal genera from shea kernels include *Aspergillus*, *Mucor*, *Phoma*, and *Fusarium*. Notably, species like *Aspergillus niger*, *Aspergillus flavus*, and *Aspergillus persii* are often predominant and have been shown to be pathogenic to the kernels, causing discoloration, rot, and loss of viability[1]. The presence of *Xylaria* spp. has also been reported on shea nuts[1].

Bacterial Communities

Investigations into the bacterial communities of shea products are less common but have identified several genera. Studies on shea nut cake, a byproduct of shea butter extraction, have revealed the presence of both Gram-positive and Gram-negative bacteria. Commonly identified bacteria include species of *Bacillus* (e.g., *Bacillus mycoides*, *Bacillus cereus*), *Staphylococcus* (e.g., *Staphylococcus epidermidis*), and coliforms, including *Escherichia coli*[2]. The presence of *E. coli* is often indicative of contamination from water or handling during processing[2]. Other identified bacteria in shea butter, which originates from the kernels, include *Micrococcus* spp., *Enterobacter* spp., and *Pseudomonas* spp.[3].

Quantitative Microbial Data

The following tables summarize the quantitative data available from culture-based analyses of shea kernels and related products. It is important to note that these values, presented in colony-forming units per gram (cfu/g), represent the culturable fraction of the microbiome and may not reflect the complete microbial diversity.

Table 1: Fungal Counts in Shea Products

Product	Fungal Genera Identified	Total Fungal Count (cfu/g)	Reference
Deteriorated Shea Kernels	Aspergillus, Mucor, Phoma, Fusarium	Not specified	[1]
Unbranded Shea Butter	Aspergillus niger (40%), Candida species (30%), Aspergillus fumigatus (10%), Penicillium species (10%), Blastomyces species (10%)	8.50×10^4 to 3.20×10^7	[4]

Table 2: Bacterial Counts in Shea Products

Product	Bacterial Genera/Species Identified	Total Bacterial Count (cfu/g)	Total Coliform Count (cfu/g)	Reference
Shea Nut Cake	Brevibacillus agri, Bacillus mycoides, Bacillus cereus, Staphylococcus epidermidis	4.98 ± 1.17 log cfu/g	1.95 ± 0.74 log cfu/g	[2]
Unbranded Shea Butter	Escherichia coli (26.67%), Pseudomonas species (13.33%), Klebsiella species (13.33%), Staphylococcus species (26.67%), Bacillus species (20%)	1.25×10^6 to 3.35×10^8	1.2×10^2 to 2.15×10^3	[4]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the investigation of the *Butyrospermum parkii* kernel microbiome.

Fungal Isolation and Enumeration from Shea Kernels

This protocol is based on the serial dilution and plate count method.

a. Sample Preparation:

- Aseptically weigh 1 gram of macerated raw shea kernel.

- Transfer the sample to a sterile bottle containing 9 ml of sterile peptone water to create a 10^{-1} dilution (stock solution).

- Vortex the stock solution for 2 minutes to ensure thorough mixing.

b. Serial Dilution:

- Prepare a series of sterile test tubes, each containing 9 ml of sterile peptone water.
- Transfer 1 ml of the stock solution to the first test tube to make a 10^{-2} dilution.
- Vortex the 10^{-2} dilution and transfer 1 ml to the next tube to create a 10^{-3} dilution.
- Continue this process up to a 10^{-6} dilution or as required.

c. Plating and Incubation:

- Pipette 0.1 ml from the desired dilutions (e.g., 10^{-3} , 10^{-4} , 10^{-5}) onto the surface of Potato Dextrose Agar (PDA) plates. To inhibit bacterial growth, the PDA should be amended with an antibacterial agent such as lactic acid (0.1 ml of 8.5% lactic acid per plate)[5].
- Use a sterile spreader to evenly distribute the inoculum over the agar surface.
- Incubate the plates at 28°C for 4-5 days[5].

d. Enumeration and Identification:

- Following incubation, count the number of fungal colonies on the plates.
- Calculate the total fungal count in cfu/g using the formula: $\text{cfu/g} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume of inoculum plated}$
- For identification, subculture individual colonies onto fresh PDA plates to obtain pure cultures.
- Identify the fungal isolates based on macroscopic (colony morphology, color) and microscopic (hyphal structure, reproductive structures observed under a microscope using a stain like Lactophenol Cotton Blue) characteristics[5].

Bacterial Isolation and Enumeration from Shea Kernels

This protocol outlines the procedure for determining the bacterial load in shea kernels.

a. Sample Preparation and Serial Dilution:

- Follow the same procedure as for fungal isolation (steps 1a and 1b) to prepare a stock solution and serial dilutions of the shea kernel sample in sterile peptone water.

b. Plating and Incubation:

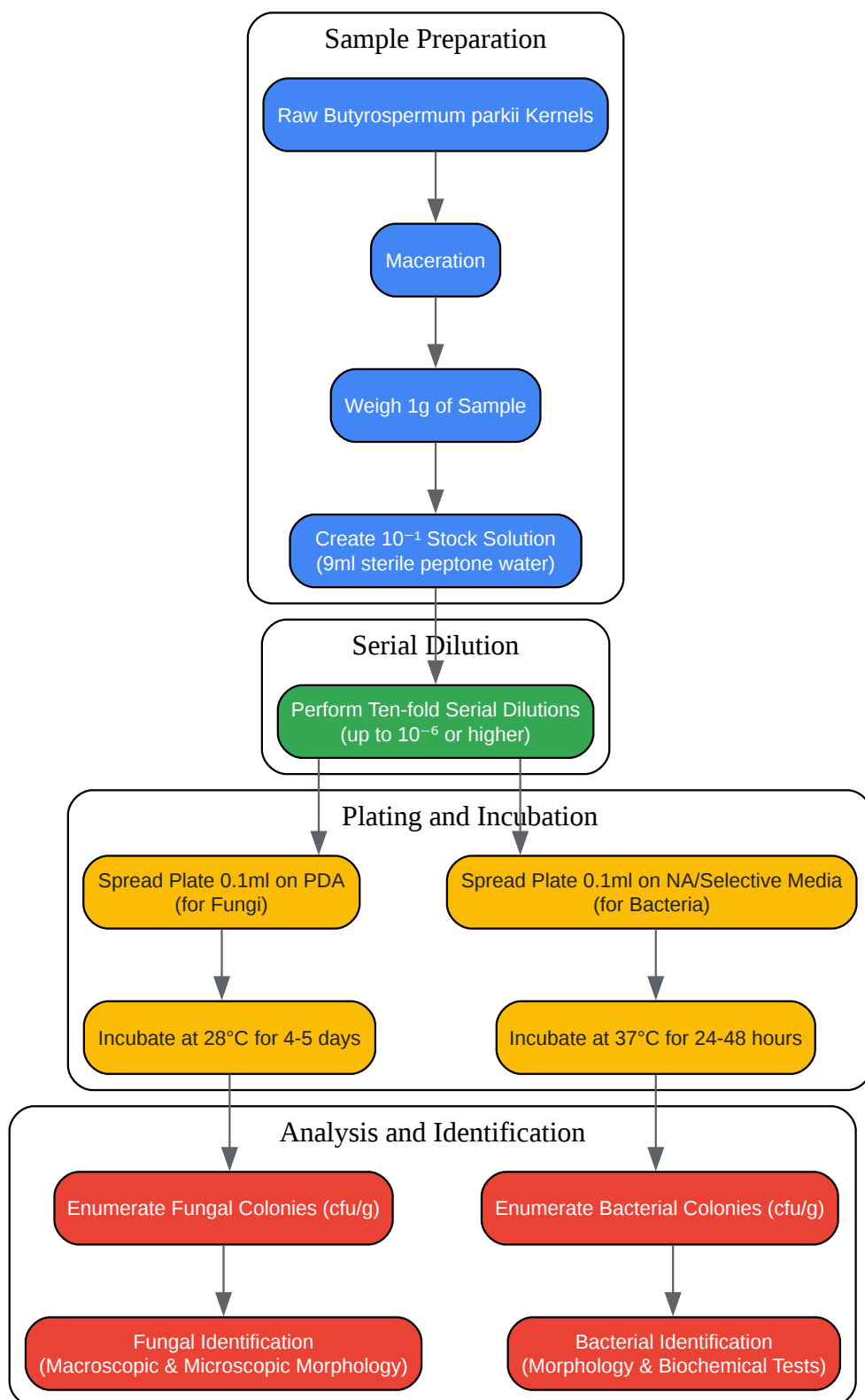
- For total heterotrophic bacteria, spread 0.1 ml of appropriate dilutions (e.g., 10^{-3} to 10^{-9}) onto Nutrient Agar (NA) plates[5].
- For selective isolation of specific bacterial groups, use appropriate selective media. For example:
 - Coliforms: Plate on MacConkey Agar.
 - Staphylococcus species: Plate on Mannitol Salt Agar.
- Incubate the plates at 37°C for 24-48 hours[5].

c. Enumeration and Identification:

- Count the bacterial colonies on the plates and calculate the cfu/g.
- Characterize and identify bacterial isolates based on:
 - Cultural and Morphological Characteristics: Colony shape, size, color, and Gram staining.
 - Biochemical Tests: Catalase, oxidase, coagulase, urease, indole, motility, and methyl red/Voges-Proskauer (MR/VP) tests[5].

Visualizations

Experimental Workflow for Microbial Analysis of Shea Kernels



[Click to download full resolution via product page](#)

Caption: Workflow for culture-based microbial analysis of raw shea kernels.

Conclusion and Future Directions

The current body of research on the microbiome of raw *Butyrospermum parkii* kernels provides a foundational understanding of the key fungal and bacterial contaminants. The methodologies employed to date have been successful in isolating and identifying microorganisms that can impact kernel quality. However, these culture-dependent techniques are known to capture only a fraction of the true microbial diversity.

For a more comprehensive understanding, future research should incorporate culture-independent methods, such as next-generation sequencing of the 16S rRNA gene for bacteria and the Internal Transcribed Spacer (ITS) region for fungi. Such studies would provide a more complete census of the microbial communities, including unculturable species, and allow for a more accurate quantification of their relative abundances. This deeper understanding will be crucial for developing more effective strategies to control microbial growth, prevent spoilage and mycotoxin contamination, and ultimately ensure the quality and safety of shea kernels and their derived products for the cosmetic and pharmaceutical industries. Furthermore, metagenomic studies could elucidate the functional potential of the microbiome, including the identification of genes involved in metabolic pathways that may influence the chemical composition and therapeutic properties of shea butter. There is currently no information available regarding signaling pathways associated with the shea kernel microbiome, representing a significant knowledge gap and an opportunity for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [article.sapub.org](#) [article.sapub.org]
- 2. Fungi Associated with the Postharvest Fungal Deterioration of Shea Nuts and Kernels [article.sapub.org]
- 3. [agriculturejournals.cz](#) [agriculturejournals.cz]
- 4. [njm.com.ng](#) [njm.com.ng]

- 5. biologyjournal.net [biologyjournal.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Microbiome of Raw Butyrospermum parkii Kernels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170781#investigating-the-microbiome-of-raw-butyrospermum-parkii-kernels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com